

# Tautomerism in 4-Amino-5-methylpyridin-2-ol

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An In-depth Technical Guide to the Tautomerism of **4-Amino-5-methylpyridin-2-ol**

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## Executive Summary

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound importance in medicinal chemistry and drug development. The physicochemical properties of a molecule—such as its solubility, polarity, and hydrogen bonding capacity—are dictated by its dominant tautomeric form. These properties, in turn, govern its pharmacokinetic and pharmacodynamic profile, including receptor binding affinity and metabolic stability. This guide provides a comprehensive technical analysis of the tautomeric landscape of **4-Amino-5-methylpyridin-2-ol** (CAS 95306-64-2), a key starting material in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. [1][2][3][4] We will explore the core principles of lactam-lactim tautomerism, detail the advanced experimental and computational methodologies used for its characterization, and discuss the critical implications of this equilibrium for pharmaceutical research and development.

## The Principle of Lactam-Lactim Tautomerism in Pyridin-2-one Systems

Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in double bonds. A classic example in heterocyclic chemistry is the equilibrium between 2-hydroxypyridines and their 2-pyridinone isomers.[5] This specific equilibrium is known as

lactam-lactim tautomerism, where the 2-pyridinone structure represents the lactam (a cyclic amide) form and the 2-hydroxypyridine represents the lactim (a cyclic imidic acid) form.

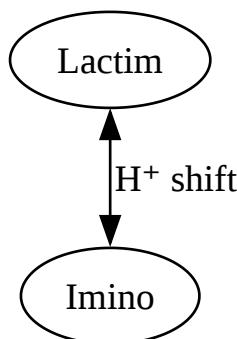
The position of this equilibrium is not fixed; it is exquisitely sensitive to a variety of factors:

- Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar lactam tautomer.[6][7] Conversely, in non-polar solvents and the gas phase, the less polar, aromatic lactim form is often favored.[5][8]
- Substituent Effects: Electron-donating or withdrawing groups on the pyridine ring can alter the relative electron densities and acidities of the N-H and O-H protons, thereby shifting the equilibrium.[9]
- Temperature and Concentration: These variables can influence intermolecular interactions, such as dimerization, which can favor one tautomer over the other.[6]

Understanding which tautomer predominates under physiological conditions is paramount for drug design, as the two forms present entirely different faces for molecular interactions.

## The Tautomeric Landscape of 4-Amino-5-methylpyridin-2-ol

The structure of **4-Amino-5-methylpyridin-2-ol** presents a fascinating case for tautomeric analysis. The primary equilibrium is the lactam-lactim interconversion. However, the presence of the 4-amino group introduces the possibility of a secondary amino-imino tautomerism.



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The electron-donating nature of both the amino (-NH<sub>2</sub>) and methyl (-CH<sub>3</sub>) groups increases the electron density of the pyridine ring. This is expected to influence the basicity of the ring nitrogen and the acidity of the hydroxyl/amino protons. While the lactam-lactim equilibrium is dominant, computational studies on the closely related 2-amino-4-methylpyridine show that the canonical amino form is significantly more stable (by ~13.6 kcal/mol) than its corresponding imino tautomer.[10][11] This suggests that the amino-imino equilibrium for **4-Amino-5-methylpyridin-2-ol** will heavily favor the amino form, making the lactam-lactim equilibrium the primary focus of investigation.

## Advanced Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for unambiguously characterizing the tautomeric equilibrium.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution, as it provides direct quantitative data on the species present at equilibrium.[12][13] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[12]

Key Diagnostic Signals:

- <sup>1</sup>H NMR: The chemical shifts of the ring protons and the labile N-H and O-H protons are highly sensitive to the electronic environment. The enolic O-H of the lactim form will have a characteristic shift, distinct from the amidic N-H of the lactam.
- <sup>13</sup>C NMR: The chemical shift of the C2 carbon is a key indicator. In the lactam form, this carbon is a carbonyl (C=O) and will resonate significantly downfield (typically >160 ppm) compared to the C-O carbon of the lactim form.
- <sup>15</sup>N NMR: The large chemical shift range of <sup>15</sup>N makes it an excellent probe for distinguishing between the pyridinic nitrogen of the lactim and the amidic nitrogen of the lactam.[14]

Protocol 1: NMR-Based Determination of Tautomeric Ratio

- Sample Preparation: Prepare solutions of **4-Amino-5-methylpyridin-2-ol** at a concentration of ~10-20 mg/mL in a series of deuterated solvents of varying polarity (e.g., D<sub>2</sub>O, Methanol-d<sub>4</sub>, DMSO-d<sub>6</sub>, Chloroform-d, Benzene-d<sub>6</sub>).
- Data Acquisition: Acquire high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for each sample at a controlled temperature (e.g., 298 K).
- Signal Assignment: Assign the resonances for each tautomer. This can be aided by 2D NMR experiments (COSY, HSQC, HMBC) and comparison to literature data for similar substituted pyridones.
- Integration and Calculation: In the <sup>1</sup>H NMR spectrum, select well-resolved, non-exchangeable proton signals unique to each tautomer. Integrate these signals.
- Ratio Determination: The tautomeric ratio is calculated directly from the ratio of the integrated areas. The equilibrium constant, K<sub>T</sub>, is given by [Lactim]/[Lactam].

Tautomer	Key Nucleus	Predicted Chemical Shift (ppm)	Rationale
Lactam	<sup>13</sup> C (C2)	> 160	Carbonyl carbon (C=O) character.
Lactim	<sup>13</sup> C (C2)	145 - 155	Aromatic carbon attached to oxygen (C-O).
Lactam	<sup>1</sup> H (N1-H)	10 - 13	Amide proton, often broad.
Lactim	<sup>1</sup> H (O-H)	9 - 12	Enolic proton, may exchange with solvent.

Table 1: Predicted NMR chemical shifts for distinguishing tautomers of **4-Amino-5-methylpyridin-2-ol**.

## UV-Vis Spectroscopy

The lactam and lactim tautomers possess different chromophores due to their distinct  $\pi$ -electron systems. This results in different ultraviolet-visible absorption maxima ( $\lambda_{\text{max}}$ ), a property that can be exploited to study the equilibrium.[15][16] The aromatic lactim form typically absorbs at a shorter wavelength compared to the conjugated lactam form.[8]

#### Protocol 2: Solvent-Dependent UV-Vis Analysis

- Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent like dioxane.
- Sample Preparation: Prepare a series of dilute solutions in solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water), ensuring the final concentration is identical for all.
- Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each solution.
- Data Analysis: Identify the  $\lambda_{\text{max}}$  for each tautomer. The relative intensities of the absorption bands corresponding to each tautomer reflect their relative populations in that solvent. By comparing spectra across the solvent series, the shift in equilibrium can be qualitatively and quantitatively assessed.[16]

## Computational Modeling and In Silico Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable insights into the intrinsic properties of tautomers.[5][10] It allows for the calculation of relative energies, optimized geometries, and spectroscopic properties, offering a powerful complement to experimental data.

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#### Protocol 3: DFT Calculation of Tautomer Stability

- Structure Building: Build the 3D structures of the lactam and lactim tautomers of **4-Amino-5-methylpyridin-2-ol**.

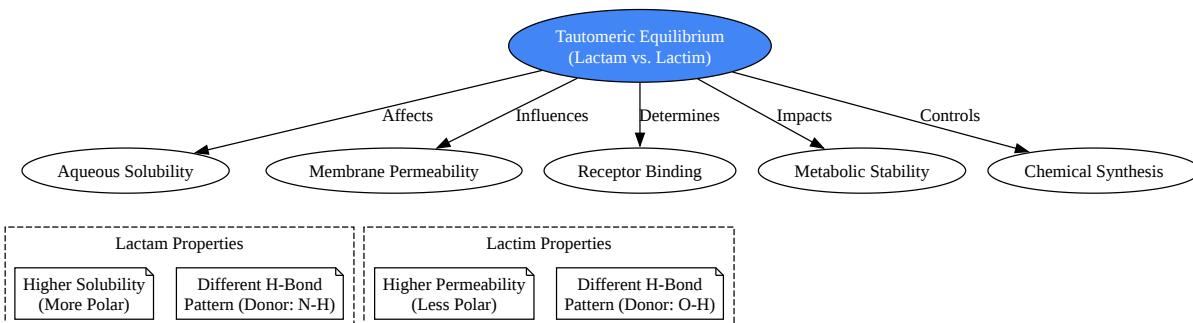
- Methodology Selection: Employ a DFT functional and basis set suitable for such systems, for instance, B3LYP with the 6-311++G(d,p) basis set.[\[11\]](#)
- Gas Phase Optimization: Perform full geometry optimizations and frequency calculations for both tautomers in the gas phase. The relative electronic energies (with zero-point energy correction) will indicate the intrinsic stability preference.
- Solvated Optimization: Repeat the optimization and frequency calculations using a polarizable continuum model (PCM) to simulate a solvent like water.
- Analysis: Compare the relative free energies ( $\Delta G$ ) of the two tautomers in both the gas phase and the simulated solvent to predict the position of the equilibrium in each environment.

Phase	More Stable Tautomer (Predicted)	Reason
Gas Phase	Lactim (4-Amino-5-methylpyridin-2-ol)	Aromatic stabilization of the pyridine ring. <a href="#">[5]</a>
Polar Solvent	Lactam (4-Amino-5-methylpyridin-2(1H)-one)	The larger dipole moment of the lactam form is better stabilized by polar solvent molecules. <a href="#">[8]</a>

Table 2: Predicted tautomeric preference based on computational analysis.

## Implications for Drug Development

The tautomeric state of an active pharmaceutical ingredient (API) or its intermediates is not an academic curiosity; it is a critical determinant of its viability as a drug.

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- Solubility and Permeability: The lactam form, being more polar, is generally expected to have higher aqueous solubility. The less polar, aromatic lactim form may exhibit better permeability across lipid membranes.
- Receptor Binding: The two tautomers have different three-dimensional shapes and, critically, different hydrogen bond donor/acceptor patterns. The lactam presents an N-H donor and a C=O acceptor, while the lactim has an O-H donor and a ring nitrogen acceptor. This difference will lead to vastly different binding affinities and selectivities at a biological target.
- Chemical Reactivity and Synthesis: As a key intermediate for Finerenone, controlling the reactivity of **4-Amino-5-methylpyridin-2-ol** is essential.<sup>[1]</sup> The lactim's hydroxyl group can undergo nucleophilic substitution reactions, while the lactam's N-H is acidic and its carbonyl group can be targeted by nucleophiles.<sup>[1]</sup> The choice of reaction conditions (solvent, base, temperature) can implicitly select for the reactivity of one tautomer over the other.

## Conclusion

The tautomerism of **4-Amino-5-methylpyridin-2-ol** is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding

requires an integrated strategy, combining the quantitative power of NMR spectroscopy, the qualitative insights from UV-Vis analysis, and the predictive strength of DFT calculations. For researchers and professionals in drug development, recognizing and characterizing the dominant tautomeric form is not merely a step in chemical analysis but a foundational requirement for designing safe, effective, and manufacturable medicines.

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